2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine
Description
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine (CAS: CID 65495636) is a cyclopropane-containing amine derivative with the molecular formula C₇H₁₅NS and a molecular weight of 145.27 g/mol. Its structure features a cyclopropane ring substituted with a methylsulfanylmethyl group and an ethanamine chain. The SMILES representation is CSCC1(CC1)CCN, and its InChIKey is GHRCVPICYZCFOQ-UHFFFAOYSA-N .
Predictive collision cross-section (CCS) values for its ionized forms (e.g., [M+H]⁺: 158.7 Ų, [M+Na]⁺: 165.2 Ų) are available, aiding analytical characterization .
Properties
IUPAC Name |
2-[1-(methylsulfanylmethyl)cyclopropyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-9-6-7(2-3-7)4-5-8/h2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRCVPICYZCFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylsulfanyl donor.
Attachment of the Ethanamine Chain: The final step involves the attachment of the ethanamine chain through a nucleophilic substitution or addition reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropyl ring or the ethanamine chain.
Substitution: The amine group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified cyclopropyl or ethanamine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine (CAS: 1030420-69-9)
- Molecular Formula : C₆H₁₃NS
- Key Differences : Replaces the methylsulfanylmethyl-cyclopropyl group with a cyclopropylmethylsulfanyl moiety.
- Properties : Lower molecular weight (131.24 g/mol ) and distinct regiochemistry. The cyclopropylmethyl group may reduce steric hindrance compared to the target compound’s bicyclic substitution pattern .
1-[2-(Methylsulfanyl)phenyl]ethan-1-amine (CAS: 1552266-84-8)
- Molecular Formula : C₉H₁₃NS
- Key Differences : Incorporates a phenyl ring substituted with a methylsulfanyl group, introducing aromaticity.
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine Hydrochloride (CAS: 1185299-37-9)
- Molecular Formula : C₆H₁₁F₃N·HCl
- Key Differences : Substitutes the methylsulfanyl group with a trifluoromethyl group, introducing strong electron-withdrawing effects.
- Properties : The CF₃ group enhances polarity and metabolic stability compared to the electron-donating methylsulfanyl group in the target compound .
Reactivity and Stability
- The methylsulfanyl group (–SCH₃) is less polar than methoxy (–OCH₃) groups in compounds like 29–31 () , which may reduce hydrogen-bonding capacity but enhance lipophilicity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine, also known as a secondary amine, has garnered interest in the field of pharmacology due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropyl group and a methylsulfanyl substituent, which may influence its interaction with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C₆H₁₃N₁S. The presence of the cyclopropyl ring contributes to the compound's rigidity and steric properties, while the methylsulfanyl group can participate in various chemical interactions such as hydrogen bonding and hydrophobic interactions.
Biological Activity
The biological activity of this compound has been assessed in various studies. Here are some potential areas of activity:
- Antitumor Activity : Similar compounds have shown promise as anticancer agents. For instance, structure-activity relationship (SAR) studies indicate that modifications in the cyclopropyl and methylsulfanyl groups can enhance cytotoxicity against cancer cell lines .
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Cyclopropylmethylamine | Contains cyclopropane and primary amine | Simpler structure, less steric hindrance |
| 2-Methylthioethylamine | Methylthio group attached to ethane | Lacks cyclopropane ring |
| N-Methyl-N-(2-cyclopropylethyl)amine | N-methylated derivative of cyclopropylethylamine | Different nitrogen substitution pattern |
This table illustrates how the combination of a cyclopropyl group and a methylsulfanyl substituent may influence biological activity differently than its analogs.
Q & A
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
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